N-[3-(oxan-4-yloxy)propyl]prop-2-enamide
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Description
N-[3-(oxan-4-yloxy)propyl]prop-2-enamide is a chemical compound with a complex structure. It belongs to the class of amides , characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. The compound’s name provides insights into its composition: it contains a prop-2-enamide moiety (a vinyl amide) linked to a propyl group via an oxan-4-yloxy (tetrahydrofuran) bridge.
2.
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry techniques. Researchers have explored various synthetic routes, including condensation reactions between suitable precursors. Detailed studies on the reaction mechanisms, reagents, and conditions are essential for efficient synthesis.
3.
Molecular Structure Analysis
The molecular structure of N-[3-(oxan-4-yloxy)propyl]prop-2-enamide is crucial for understanding its properties. Analyzing bond lengths, angles, and stereochemistry provides insights into its stability and reactivity. Computational methods, such as density functional theory (DFT), can predict its electronic properties.
4.
Chemical Reactions Analysis
Understanding the reactivity of this compound is vital. Investigate potential reactions, such as hydrolysis , oxidation , or addition reactions . Consider the influence of functional groups on its behavior under different conditions.
5.
Physical And Chemical Properties Analysis
Physical Properties :
- Melting Point : Determine the temperature at which it transitions from solid to liquid.
- Solubility : Assess its solubility in various solvents.
- Color : Note its appearance (color, crystallinity, etc.).
Chemical Properties :
- Acidity/Basicity : Investigate its behavior in acidic or basic environments.
- Stability : Assess its stability under different conditions (heat, light, etc.).
7.
Safety And Hazards
Evaluate potential hazards associated with handling or exposure to N-[3-(oxan-4-yloxy)propyl]prop-2-enamide. Consider toxicity, flammability, and environmental impact. Consult safety data sheets and relevant literature.
8.
Future Directions
- Biological Studies : Investigate its potential as a drug candidate or bioactive compound.
- Materials Science : Explore its use in polymer chemistry or material science.
- Computational Modeling : Predict its behavior using computational simulations.
- Synthetic Modifications : Design derivatives with improved properties.
Remember that this analysis is based on existing knowledge, and further research may reveal additional insights. For a more detailed examination, consult relevant scientific papers and databases1.
properties
IUPAC Name |
N-[3-(oxan-4-yloxy)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-11(13)12-6-3-7-15-10-4-8-14-9-5-10/h2,10H,1,3-9H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQONOAKRTUOGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCOC1CCOCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(oxan-4-yloxy)propyl]prop-2-enamide |
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